molecular formula C14H12N2O4 B5869709 4-(methoxycarbonyl)benzyl 2-pyrazinecarboxylate

4-(methoxycarbonyl)benzyl 2-pyrazinecarboxylate

Cat. No.: B5869709
M. Wt: 272.26 g/mol
InChI Key: RBDCPQNLDKLXEI-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)benzyl 2-pyrazinecarboxylate is an organic compound that features a benzyl group substituted with a methoxycarbonyl group and a pyrazinecarboxylate moiety

Properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-13(17)11-4-2-10(3-5-11)9-20-14(18)12-8-15-6-7-16-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDCPQNLDKLXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(methoxycarbonyl)benzyl 2-pyrazinecarboxylate typically involves the esterification of 4-(methoxycarbonyl)benzyl alcohol with 2-pyrazinecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxycarbonyl)benzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Methoxycarbonyl)benzyl 2-pyrazinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a drug candidate or a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)benzyl 2-pyrazinecarboxylate involves its interaction with specific molecular targets. The pyrazinecarboxylate moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: 4-(Methoxycarbonyl)benzyl 2-pyrazinecarboxylate is unique due to the combination of the benzyl, methoxycarbonyl, and pyrazinecarboxylate groups, which confer distinct chemical and biological properties.

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